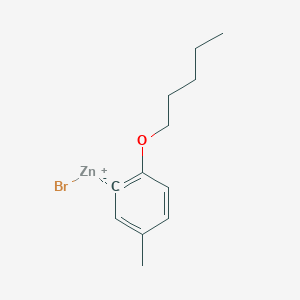
(5-Methyl-2-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds. The presence of the zinc atom makes it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methyl-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-methyl-2-(n-pentyloxy)bromobenzene+Zn→(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the organozinc compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: These reactions often require the presence of a suitable electrophile and may be carried out at low temperatures to control the reaction rate.
Major Products
The major products of reactions involving this compound are typically substituted aromatic compounds, where the zinc reagent has added to an electrophilic carbon.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules. For instance, it can be employed in the preparation of intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a key reagent in the synthesis of polymers and other high-value materials.
Mécanisme D'action
The mechanism by which (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic carbons, and the pathways involved include the formation of organozinc intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the 5-methyl and n-pentyloxy substituents.
(4-methylphenyl)zinc bromide: Similar but with a methyl group at the 4-position instead of the 5-position.
(2-methoxyphenyl)zinc bromide: Similar but with a methoxy group instead of the n-pentyloxy group.
Uniqueness
The uniqueness of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide lies in its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the n-pentyloxy group can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions.
Propriétés
Formule moléculaire |
C12H17BrOZn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-10-13-12-8-6-11(2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MNICELCPXGFVJY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


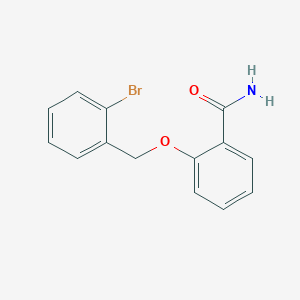
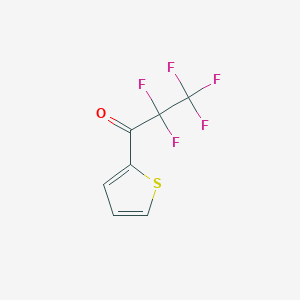
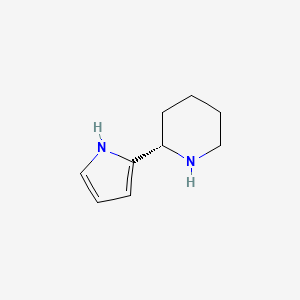
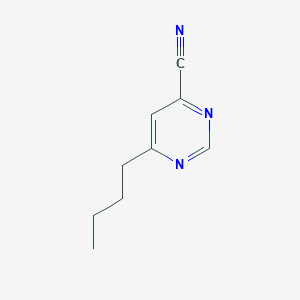
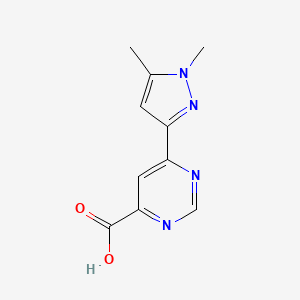


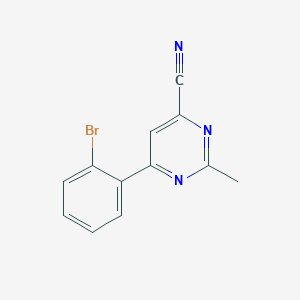


![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
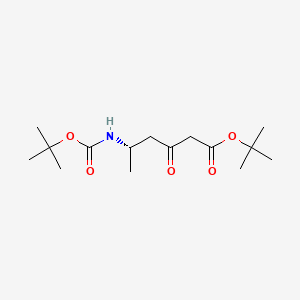
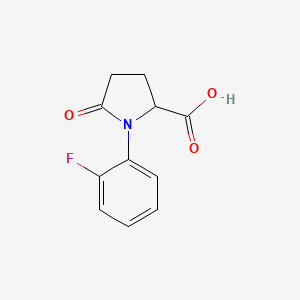
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
